The compound 4-(2,4-dimethoxyphenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic molecule belonging to the class of tetrahydropyrimidines. It features multiple functional groups, including methoxy and carboxamide moieties, which contribute to its potential biological activity. The molecular formula for this compound is , indicating a relatively large and intricate structure.
This compound is often synthesized in research laboratories for various pharmacological studies. It may also be available from chemical suppliers specializing in screening compounds for drug discovery.
This compound can be classified as a sulfanylidene derivative of tetrahydropyrimidine, which suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 4-(2,4-dimethoxyphenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular structure of 4-(2,4-dimethoxyphenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be represented using various structural formulas:
Cc1c(Cc2ccc(C)cc2)c(C)nn1-c1nc(C)c(C(Nc(ccc(OC)c2)c2OC)=O)s1
The molecular weight of this compound is approximately 484.58 g/mol. Its structure consists of multiple aromatic rings which may influence its biological activity and solubility properties.
The compound may undergo various chemical reactions typical of amides and sulfanylidene derivatives:
Reactions should be conducted under controlled conditions to avoid side reactions. Monitoring can be performed using chromatographic techniques to analyze reaction progress.
The mechanism of action for 4-(2,4-dimethoxyphenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Preliminary studies suggest that compounds with similar structures exhibit activities such as anti-inflammatory or anticancer properties. Further research would be necessary to determine specific pathways and targets involved in its mechanism.
The compound has potential applications in medicinal chemistry due to its structural characteristics that could lead to new therapeutic agents. It may serve as a lead compound for developing drugs targeting specific diseases such as cancer or inflammatory disorders.
Research into its biological effects and mechanisms could provide insights into its efficacy and safety profiles for potential clinical applications.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: